molecular formula C14H16N4OS B4750592 N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide

N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide

Cat. No. B4750592
M. Wt: 288.37 g/mol
InChI Key: HCFNTUKZDCYMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAA belongs to the class of pyrimidine-based compounds and has shown promising results in various studies related to cancer research, antimicrobial activity, and other medical applications. In

Scientific Research Applications

N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide has shown potential applications in various scientific research fields, including cancer research, antimicrobial activity, and other medical applications. In cancer research, N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of cancer therapies. In antimicrobial activity, N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide has shown significant activity against various bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents. Other medical applications of N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide include its potential use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.

Mechanism of Action

The mechanism of action of N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide is not fully understood, but various studies have suggested that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells and microorganisms. N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide has shown various biochemical and physiological effects in different studies. In cancer research, N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In antimicrobial activity, N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide has been shown to inhibit the growth of various bacterial and fungal strains. Other biochemical and physiological effects of N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide include its potential use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.

Advantages and Limitations for Lab Experiments

N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide has various advantages and limitations for lab experiments. One of the advantages of N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide is its potential applications in various scientific research fields, including cancer research, antimicrobial activity, and other medical applications. N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide is also relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. However, one of the limitations of N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide is its potential toxicity, which may limit its use in certain applications. N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide may also require further optimization to improve its efficacy and reduce its potential side effects.

Future Directions

There are various future directions for the research and development of N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the product. Another future direction is the exploration of the potential applications of N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide and its potential side effects. The development of novel derivatives of N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide may also lead to the discovery of more potent and selective compounds with potential applications in medicine.

properties

IUPAC Name

N-[4-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-8-13(18-14(15-9)20-3)17-12-6-4-11(5-7-12)16-10(2)19/h4-8H,1-3H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFNTUKZDCYMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methyl-2-(methylthio)pyrimidin-4-yl)amino)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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